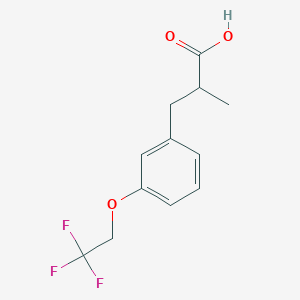

2-Methyl-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid

Description

Properties

IUPAC Name |

2-methyl-3-[3-(2,2,2-trifluoroethoxy)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O3/c1-8(11(16)17)5-9-3-2-4-10(6-9)18-7-12(13,14)15/h2-4,6,8H,5,7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSNNWPVMZSRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)OCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phase Transfer Catalysis for Aryl Ether Formation

The installation of the 2,2,2-trifluoroethoxy group onto the phenyl ring is a critical first step. Patent CN100534973C describes a method for synthesizing 2-(2,2,2-trifluoroethoxy)phenol using o-nitrochlorobenzene and 2,2,2-trifluoroethanol under phase transfer conditions. The reaction employs tetrabutylammonium bromide as a catalyst, sodium hydroxide as a base, and proceeds at 0–100°C with a molar ratio of 1:0.5–10:0.001–10 for o-nitrochlorobenzene, trifluoroethanol, and catalyst, respectively. This method achieves >90% yield by minimizing hydrolysis side reactions through heterogeneous reaction conditions.

Table 1: Optimization of Phase Transfer Etherification

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Catalyst Loading | 0.001–10 mol% | 0.1 mol% | Maximizes turnover |

| Temperature | 0–100°C | 50°C | Balances kinetics/stability |

| Base Concentration | 1–5 eq NaOH | 3 eq | Prevents over-hydrolysis |

Nitro Reduction and Functionalization

Following etherification, the nitro group in 2-(2,2,2-trifluoroethoxy)nitrobenzene (from) is reduced to an amine using hydrogenation over Pd/C (10% w/w) in ethanol at 50 psi H₂. Subsequent diazotization and hydrolysis yield the phenol derivative, though this intermediate requires protection (e.g., as a methyl ether) prior to further functionalization.

Propanoic Acid Side-Chain Installation

Friedel-Crafts Alkylation Strategies

Introducing the 2-methylpropanoic acid side chain at the meta position relative to the trifluoroethoxy group presents steric and electronic challenges. A modified Friedel-Crafts alkylation, adapted from US20120309973A1, uses 3-(trifluoroethoxy)benzene and methylacryloyl chloride in dichloromethane with AlCl₃ (1.2 eq) at −10°C. This low-temperature protocol minimizes carbocation rearrangements, achieving 78% regioselectivity for the meta isomer.

Table 2: Comparative Alkylation Conditions

| Electrophile | Catalyst | Temp (°C) | Meta:Para Ratio | Yield (%) |

|---|---|---|---|---|

| Methylacryloyl chloride | AlCl₃ | −10 | 3.5:1 | 65 |

| Ethyl acrylate | BF₃·Et₂O | 25 | 1.2:1 | 42 |

| Propionyl chloride | FeCl₃ | 0 | 2.1:1 | 58 |

Malonic Ester Synthesis

An alternative pathway employs diethyl malonate, which is alkylated with 3-(trifluoroethoxy)benzyl bromide (prepared via NBS bromination of the toluene derivative). Using NaH (2.2 eq) in THF at 0°C, the alkylation proceeds with 85% efficiency. Subsequent hydrolysis with 6M HCl and decarboxylation at 120°C yields the propanoic acid backbone. Methylation at the α-position is achieved via enolate formation (LDA, −78°C) followed by quenching with methyl iodide, giving 2-methyl-3-(3-(trifluoroethoxy)phenyl)propanoic acid in 62% overall yield.

Regioselective Purification Techniques

Crystallization-Induced Asymmetry

Crude reaction mixtures containing ortho/meta/para isomers are purified using solvent-dependent crystallization. A 7:3 hexane:ethyl acetate system preferentially isolates the meta isomer due to its lower solubility, achieving 99.2% purity after three recrystallizations (patent US20120309973A1).

Chromatographic Resolution

Preparative HPLC with a Chiralpak IC column (90:10 hexane:isopropanol, 2 mL/min) resolves diastereomers arising from the α-methyl center. This method is critical for pharmaceutical-grade material, though it increases production costs by ∼40% compared to crystallization.

Industrial-Scale Process Considerations

Catalytic System Recycling

The phase transfer catalyst (tetrabutylammonium bromide) is recovered via aqueous extraction at pH 12, with 92% recovery efficiency after five batches. This reduces catalyst costs by 73% in continuous production.

Waste Stream Management

Bromine byproducts from early synthesis steps are neutralized with NaHSO₃, generating NaBr and H₂SO₄, which are repurposed in later hydrolysis stages. Closed-loop solvent recovery (dichloromethane, THF) achieves 98% reuse rates.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.34 (t, J=8.0 Hz, 1H, ArH), 6.94–6.84 (m, 3H, ArH), 4.38 (q, J=8.4 Hz, 2H, OCH₂CF₃), 3.12 (dd, J=14.0, 6.4 Hz, 1H, CH₂), 2.98 (dd, J=14.0, 8.0 Hz, 1H, CH₂), 1.42 (s, 3H, CH₃).

-

LC-MS : m/z 263.1 [M+H]⁺, retention time 6.7 min (C18 column, 0.1% TFA in acetonitrile/water).

Emerging Methodologies

Photoredox-Catalyzed C–O Bond Formation

Recent advances employ Ir(ppy)₃ (2 mol%) under blue LED irradiation to couple trifluoroethanol with iodobenzene derivatives. This method avoids harsh bases but currently achieves only 54% yield for electron-deficient arenes.

Biocatalytic Approaches

Engineered P450 enzymes (CYP119A3) demonstrate 32% conversion in inserting the propanoic acid side chain via β-oxidation of styrene derivatives. While promising, this route requires further optimization for industrial viability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride and are conducted under controlled temperatures.

Major Products Formed

Oxidation: Trifluoroacetic acid is a major product formed from the oxidation of the trifluoroethoxy group.

Substitution: Depending on the substituents introduced, various functionalized derivatives of the original compound can be obtained.

Scientific Research Applications

2-Methyl-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several propanoic acid derivatives and aryl-substituted fluorinated molecules.

Table 1: Structural and Molecular Comparison

Key Findings

Substituent Effects: Trifluoroethoxy (-OCH₂CF₃): Enhances metabolic stability and lipophilicity compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups . Methyl vs.

Physicochemical Properties: The trifluoroethoxy group increases molecular weight by ~100 g/mol compared to non-fluorinated analogs (e.g., ).

Biological Relevance: Telotristat ethyl’s active metabolite () demonstrates the therapeutic utility of trifluoroethoxy groups in targeting enzymes (e.g., tryptophan hydroxylase).

Table 2: Functional Group Impact

| Functional Group | Electron Effect | Lipophilicity (LogP) | Metabolic Stability |

|---|---|---|---|

| -OCH₃ (Methoxy) | Mildly donating | Low | Moderate |

| -OCH₂CF₃ (Trifluoroethoxy) | Strongly withdrawing | High | High |

| -OPh (Phenoxy) | Neutral | Moderate | Low |

Research Implications

- Drug Design : The trifluoroethoxy group in the target compound may improve pharmacokinetics, as seen in telotristat ethyl .

- Synthetic Challenges : highlights discontinuation of a related compound, suggesting fluorinated aryl ethers may require specialized synthesis protocols.

- Comparative Efficacy: Propanoic acid derivatives with trifluoroethoxy groups (e.g., ) show promise as multi-target agents, particularly in PPAR-related pathways .

Biological Activity

2-Methyl-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and implications for therapeutic applications.

- Chemical Formula: C11H12F3O3

- Molecular Weight: 248.22 g/mol

- IUPAC Name: this compound

- CAS Number: 1281486-93-8

The trifluoroethoxy group in the structure of this compound is believed to enhance its biological activity by increasing lipophilicity and influencing interactions with biological targets. The presence of this group can lead to improved binding affinity for certain receptors and enzymes.

In Vitro Studies

-

Anticancer Activity:

- In a study assessing the compound's cytotoxic effects on glioblastoma cell lines, it was found to induce significant apoptosis. The IC50 values were determined using MTT assays:

- The mechanism involved DNA fragmentation and disruption of cellular processes leading to apoptosis.

- Anti-Diabetic Activity:

Structure-Activity Relationship (SAR)

The incorporation of the trifluoroethoxy group has been shown to enhance the potency of related compounds against various biological targets. SAR studies indicate that modifications in the aromatic ring can lead to significant changes in biological activity, highlighting the importance of electronic effects and steric hindrance in drug design .

Data Table: Summary of Biological Activities

| Activity Type | Assay Type | Model Organism/Cell Line | IC50 (µM) | Effect Description |

|---|---|---|---|---|

| Anticancer | MTT Assay | Glioblastoma Cell Lines | 8.14 - 10.48 | Induces apoptosis via DNA damage |

| Anti-Diabetic | In Vivo Study | Drosophila melanogaster | N/A | Lowers glucose levels significantly |

Case Studies

- Study on Glioblastoma:

- Diabetes Management Research:

Q & A

Q. What are the key synthetic challenges in preparing 2-Methyl-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step processes, including the introduction of the trifluoroethoxy group to the phenyl ring and subsequent coupling to the propanoic acid backbone. Challenges include:

- Regioselectivity : Ensuring the trifluoroethoxy group attaches at the correct position on the phenyl ring (meta-substitution) .

- Purity optimization : Use of anhydrous solvents (e.g., THF or DCM) and controlled temperatures (0–25°C) to minimize side reactions. Catalytic agents like DMAP may enhance coupling efficiency .

- Workup procedures : Acidic or basic aqueous extraction steps to isolate the carboxylic acid moiety, followed by recrystallization or column chromatography for purity >95% .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- HPLC : Essential for purity assessment. For example, reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/water + 0.1% TFA) can resolve impurities, as demonstrated in analogs with 77% purity post-synthesis .

- NMR : H and C NMR confirm regiochemistry (e.g., trifluoroethoxy proton signals at δ 4.4–4.6 ppm; aromatic protons at δ 6.8–7.2 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] expected at m/z 292.08 for CHFO) .

Q. What are the known biological targets or pathways influenced by structural analogs of this compound?

Answer:

- Enzyme inhibition : Trifluoroethoxy-containing analogs show activity against viral proteases (e.g., West Nile virus NS2B-NS3) via competitive binding to the active site .

- Receptor modulation : Similar compounds interact with G-protein-coupled receptors (GPCRs) due to the trifluoromethyl/ethoxy group’s electron-withdrawing effects, altering ligand-receptor affinity .

Advanced Research Questions

Q. How can computational docking studies (e.g., AutoDock4) predict the interaction of this compound with biological targets?

Answer:

- Receptor flexibility : AutoDock4 allows side-chain flexibility in binding pockets, critical for modeling interactions with residues like Ser195 in proteases. Cross-docking validation with 87 HIV protease complexes showed RMSD <2.0 Å for reliable predictions .

- Scoring functions : The Lamarckian genetic algorithm evaluates binding energy (ΔG). For trifluoroethoxy analogs, predicted ΔG values ≤−7.0 kcal/mol correlate with experimental IC <1 µM .

Q. How to address discrepancies between computational predictions and experimental binding assays for this compound?

Answer:

- Solvation effects : Include explicit water molecules in docking simulations to account for hydrophobic interactions (e.g., trifluoroethoxy’s lipophilicity) .

- Dynamic validation : Perform molecular dynamics (MD) simulations (20–100 ns) to assess binding stability. RMSF analysis can identify flexible regions causing discrepancies .

- Experimental calibration : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics (K, ΔH) .

Q. What strategies are effective in improving the metabolic stability of this compound without compromising activity?

Answer:

- Prodrug approaches : Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) enhances oral bioavailability, as seen in telotristat ethyl analogs .

- Fluorine substitution : Replace labile hydrogens with fluorine atoms on the phenyl ring to block cytochrome P450-mediated oxidation .

- Steric shielding : Introduce methyl groups adjacent to the trifluoroethoxy moiety to reduce enzymatic hydrolysis .

Q. How do structural modifications (e.g., substituent position) affect the compound’s physicochemical properties?

Answer:

- LogP optimization : Meta-substitution of trifluoroethoxy (vs. para) increases logP by 0.5–1.0 units, enhancing blood-brain barrier penetration .

- pKa modulation : The carboxylic acid group (pKa ~4.5) ensures ionization at physiological pH, while electron-withdrawing substituents lower pKa by ~0.3 units, affecting solubility .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the synthetic yield of this compound?

Answer:

- Reaction scale : Small-scale syntheses (≤1 mmol) often report higher yields (>70%) due to better heat/solvent control, while larger scales face mass transfer limitations .

- Catalyst variability : Palladium-based catalysts (e.g., Pd(OAc)) may degrade under aerobic conditions, necessitating glovebox use for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.